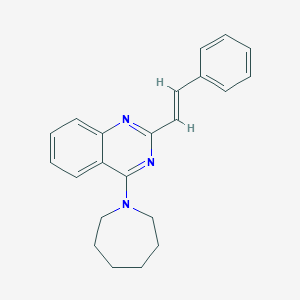
4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline is a chemical compound that belongs to the class of quinazoline derivatives. It has been studied for its potential use in various scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline in lab experiments is its potential for use in cancer research and the treatment of neurodegenerative diseases. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline. One direction is to further investigate its potential use in cancer research and the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, researchers could explore the potential use of 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline in other areas of scientific research, such as in the development of new drugs or materials.
Synthesemethoden
The synthesis of 4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline involves the reaction of 2-aminobenzophenone with 1-bromohexane and then with phenylacetylene in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(1-Azepanyl)-2-(2-phenylvinyl)quinazoline has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
Molekularformel |
C22H23N3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-(azepan-1-yl)-2-[(E)-2-phenylethenyl]quinazoline |
InChI |
InChI=1S/C22H23N3/c1-2-9-17-25(16-8-1)22-19-12-6-7-13-20(19)23-21(24-22)15-14-18-10-4-3-5-11-18/h3-7,10-15H,1-2,8-9,16-17H2/b15-14+ |
InChI-Schlüssel |
HUFJNHJDTBXYIW-CCEZHUSRSA-N |
Isomerische SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Kanonische SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



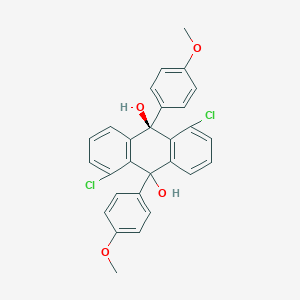
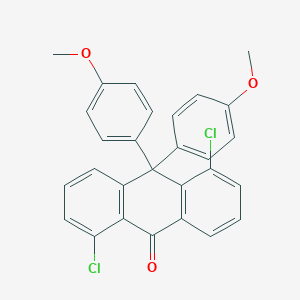
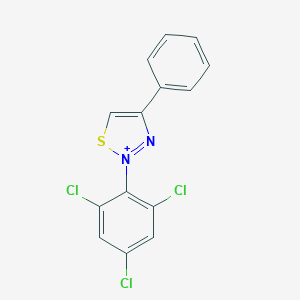

![3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B290197.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
![2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol](/img/structure/B290201.png)

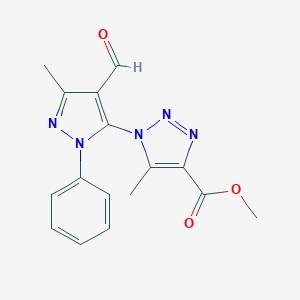
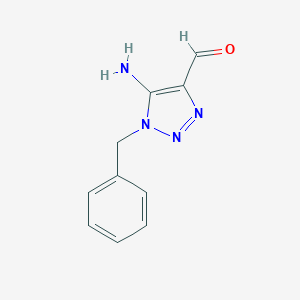
![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)
